2-phenyl-2-(1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is an organic compound that features a phenyl group and a pyrazole ring attached to an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death and the alleviation of the diseases they cause .
Pharmacokinetics
The compound’s molecular weight (2022093) and predicted boiling point (3868±350 °C) suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the death of the Leishmania aethiopica and Plasmodium berghei organisms . This leads to the alleviation of the symptoms of leishmaniasis and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)acetic acid typically involves the condensation of phenylacetic acid with pyrazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is often carried out in a solvent like ethanol or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(1H-pyrrol-1-yl)acetic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
2-phenyl-2-(1H-imidazol-1-yl)acetic acid: Contains an imidazole ring instead of a pyrazole ring.
2-phenyl-2-(1H-thiazol-1-yl)acetic acid: Features a thiazole ring in place of the pyrazole ring.
Uniqueness
2-phenyl-2-(1H-pyrazol-1-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can engage in various interactions and reactions that are distinct from those of pyrrole, imidazole, or thiazole rings, making this compound particularly valuable in certain applications .
Properties
IUPAC Name |
2-phenyl-2-pyrazol-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10(13-8-4-7-12-13)9-5-2-1-3-6-9/h1-8,10H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAPMVWSJNXHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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